molecular formula C12H12 B047092 1,6-Dimethylnaphthalene CAS No. 575-43-9

1,6-Dimethylnaphthalene

Cat. No.: B047092
CAS No.: 575-43-9
M. Wt: 156.22 g/mol
InChI Key: CBMXCNPQDUJNHT-UHFFFAOYSA-N
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Description

1,6-Dimethylnaphthalene is an organic compound with the molecular formula C₁₂H₁₂. It is a derivative of naphthalene, characterized by the presence of two methyl groups attached to the first and sixth positions of the naphthalene ring. This compound is part of the polycyclic aromatic hydrocarbons family and is known for its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Dimethylnaphthalene can be synthesized through several methods. One common approach involves the isomerization of other dimethylnaphthalene isomers in the liquid phase using a solid zeolitic isomerization catalyst . This process rearranges the carbon atoms in the hydrocarbon skeleton to achieve the desired isomer.

Industrial Production Methods: In industrial settings, this compound is often produced from refinery or coal-derived streams containing mixtures of dimethylnaphthalene isomers. The isomerization process is typically carried out in the presence of a catalyst comprising cobalt, manganese, and bromine components .

Chemical Reactions Analysis

Types of Reactions: 1,6-Dimethylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen and catalysts like cobalt, manganese, and bromine.

    Substitution: Reagents such as nitric acid are used for nitration reactions.

Major Products:

    Oxidation: Naphthalene dicarboxylic acids.

    Substitution: Nitro derivatives of this compound.

Mechanism of Action

The mechanism of action of 1,6-Dimethylnaphthalene involves its participation in various chemical reactions. For instance, in nitration reactions, it acts as a strong nucleophile, attacking electrophilic centers in the reagents . The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

  • 1,2-Dimethylnaphthalene
  • 1,3-Dimethylnaphthalene
  • 1,4-Dimethylnaphthalene
  • 2,6-Dimethylnaphthalene
  • 2,7-Dimethylnaphthalene

Comparison: 1,6-Dimethylnaphthalene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. For example, its boiling point and density differ from those of other dimethylnaphthalene isomers .

Properties

IUPAC Name

1,6-dimethylnaphthalene
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InChI

InChI=1S/C12H12/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3-8H,1-2H3
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InChI Key

CBMXCNPQDUJNHT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=CC=CC(=C2C=C1)C
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Molecular Formula

C12H12
Record name 1,6-DIMETHYLNAPHTHALENE
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DSSTOX Substance ID

DTXSID7022415
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Molecular Weight

156.22 g/mol
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Physical Description

1,6-dimethylnaphthalene is a clear pale yellow liquid. (NTP, 1992), Pale yellow liquid; [CAMEO] Colorless or pale yellow liquid; [MSDSonline]
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Boiling Point

509 to 511 °F at 760 mmHg (NTP, 1992), 264 °C
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Flash Point

greater than 230 °F (NTP, 1992), This chemical has a flash point of >110 °C (>230 °F).
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water; sol in ether and benzene
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Density

1.009 at 61.3 °F (NTP, 1992) - Denser than water; will sink, 1.003 @ 20 °C
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Vapor Pressure

0.01 [mmHg], 1.46X10-2 mm Hg @ 25 °C
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CAS No.

575-43-9
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Melting Point

1.6 °F (NTP, 1992), -16.9 °C
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Synthesis routes and methods

Procedure details

For example, in the case where 1,5-dimethyltetraline and/or 1,6-dimethyltetraline are/is reacted in a gas phase using a platinum-alumina catalyst to obtain 1,5-dimethylnaphthalene and/or 1,6-dimethylnaphthalene can be prepared efficiently by setting up the catalyst calcination temperature to 300° to 400° C., the catalyst reduction temperature to 400° to 500° C., and the reaction temperature to 350° to 450° C.; or the catalyst calcination temperature to 400° to 500° C., the catalyst reduction temperature to 300° to 400° C., and the reaction temperature to 350° to 450° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
[Compound]
Name
platinum alumina
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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